6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine
Description
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Properties
IUPAC Name |
6-(4-methoxyphenyl)sulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSQFWHRJUNOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine, a compound with the CAS number 1019363-45-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
Target Interactions
- Enzyme Inhibition : This compound has been shown to inhibit specific proteases, which are enzymes that break down proteins. By inhibiting these enzymes, the compound can prevent the degradation of important cellular proteins, potentially leading to enhanced cellular functions.
- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), which play a pivotal role in cell signaling. The modulation of these receptors can lead to various physiological responses, including alterations in cell growth and differentiation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available research.
In Vitro Studies
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that while the compound did not exhibit significant cytotoxicity across all tested lines, it showed some sensitivity in leukemia cell lines at concentrations around 10 µM .
Animal Models
In animal models, dosage effects were observed where lower doses resulted in minimal adverse effects, while higher doses led to toxicity signs such as liver damage. This suggests a narrow therapeutic window for effective use without significant side effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its efficacy and safety profile:
- Absorption and Distribution : The compound is absorbed effectively when administered and shows distribution across various tissues.
- Metabolism : It undergoes metabolic transformations primarily through hydroxylation, leading to active metabolites that may contribute to its biological effects.
- Excretion : Metabolites are primarily excreted via renal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
